molecular formula C3H3ClN4O B1521342 5-Chloro-1H-1,2,4-triazole-3-carboxamide CAS No. 54671-66-8

5-Chloro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1521342
CAS No.: 54671-66-8
M. Wt: 146.53 g/mol
InChI Key: MOSLIRLHACAEFP-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that features a triazole ring substituted with a chlorine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole with an amide source, such as ammonium carbonate, in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

    Substitution: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; usually in polar aprotic solvents like DMF or DMSO, often with a base such as triethylamine.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-1H-1,2,4-triazole-3-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to inhibit certain enzymes and pathways is being explored for therapeutic applications.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism by which 5-Chloro-1H-1,2,4-triazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. The chlorine and carboxamide groups play crucial roles in binding to active sites, inhibiting enzyme activity, and disrupting biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the prevention of microbial growth.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-carboxamide: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    5-Methyl-1H-1,2,4-triazole-3-carboxamide: Substitution with a methyl group instead of chlorine, leading to different chemical and biological properties.

    5-Bromo-1H-1,2,4-triazole-3-carboxamide:

Uniqueness: 5-Chloro-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This substitution also impacts its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSLIRLHACAEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276008
Record name 5-Chloro-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54671-66-8
Record name 5-Chloro-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54671-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-1,2,4-triazole-5-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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